Milbemectin A4
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Overview
Description
Milbemycin A4 is a member of the milbemycin family, which are 16-membered macrolides produced by certain species of Streptomyces, such as Streptomyces hygroscopicus subsp. aureolacrimosus and Streptomyces bingchenggensis . Milbemycin A4, along with milbemycin A3, is known for its potent acaricidal, insecticidal, and anthelmintic activities, making it valuable in agricultural and veterinary applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Milbemycin A4 is primarily produced through fermentation processes involving Streptomyces species. The biosynthesis involves the conversion of β-family milbemycins to milbemycin A3 and A4 by the enzyme MilE, a CYP171 family cytochrome P450 enzyme . Overexpression of MilE has been shown to increase the titer of milbemycin A3 and A4 by 53.1% .
Industrial Production Methods
Industrial production of milbemycin A4 involves the cultivation of Streptomyces hygroscopicus or Streptomyces bingchenggensis in large-scale fermentation tanks. The fermentation broth is then subjected to extraction and purification processes to isolate milbemycin A4 .
Chemical Reactions Analysis
Types of Reactions
Milbemycin A4 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes.
Reduction: Involves the reduction of specific functional groups.
Substitution: Involves the replacement of functional groups with others.
Common Reagents and Conditions
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Typically involves nucleophilic or electrophilic reagents under mild to moderate conditions.
Major Products
The major products formed from these reactions include various derivatives of milbemycin A4, such as milbemycin oxime, which is used in veterinary medicine .
Scientific Research Applications
Milbemycin A4 has a wide range of scientific research applications:
Mechanism of Action
Milbemycin A4 exerts its effects by opening glutamate-sensitive chloride channels in the neurons and myocytes of invertebrates. This leads to hyperpolarization of these cells and blocks signal transfer, resulting in paralysis and death of the target organisms . The molecular targets include specific high-affinity sites on the cell membrane, affecting chloride ion permeability .
Comparison with Similar Compounds
Milbemycin A4 is structurally similar to other milbemycins and avermectins, which are also 16-membered macrolides. Some similar compounds include:
Milbemycin A3: Another major component of milbemectin, with similar biological activities.
Milbemycin oxime: A semi-synthetic derivative used in veterinary medicine.
Lepimectin: A milbemycin analog with modified functional groups.
Milbemycin A4 is unique due to its specific structural features and potent biological activities, making it a valuable compound in various applications.
Properties
IUPAC Name |
6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZIAWLUULBIPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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